4-Bromo-2-chloro-5-iodobenzoic acid

Catalog No.
S8220038
CAS No.
M.F
C7H3BrClIO2
M. Wt
361.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-5-iodobenzoic acid

Product Name

4-Bromo-2-chloro-5-iodobenzoic acid

IUPAC Name

4-bromo-2-chloro-5-iodobenzoic acid

Molecular Formula

C7H3BrClIO2

Molecular Weight

361.36 g/mol

InChI

InChI=1S/C7H3BrClIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12)

InChI Key

XLYUGWMEVQTMFC-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1I)Br)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1I)Br)Cl)C(=O)O

4-Bromo-2-chloro-5-iodobenzoic acid is an aromatic compound characterized by the presence of three halogen substituents (bromine, chlorine, and iodine) on a benzoic acid backbone. Its molecular formula is C7_{7}H3_{3}BrClI_{O}_{2}, with a molecular weight of approximately 361.36 g/mol. The compound is notable for its unique combination of halogen atoms, which can significantly influence its chemical reactivity and biological activity. It is primarily used in organic synthesis and various research applications due to its functional groups that can participate in diverse

  • Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by nucleophiles in substitution reactions, which are common in organic synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic chemistry.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, depending on the reducing agent employed.
  • Coupling Reactions: It can participate in coupling reactions, particularly in the synthesis of more complex organic molecules.

Research has indicated that compounds similar to 4-Bromo-2-chloro-5-iodobenzoic acid may exhibit significant biological activities, including:

  • Antimicrobial Properties: Some halogenated benzoic acids have been shown to possess antimicrobial activity against various pathogens.
  • Anticancer Activity: There is potential for such compounds to exhibit anticancer properties due to their ability to interact with biological targets involved in cancer progression.
  • Pharmacological

The synthesis of 4-Bromo-2-chloro-5-iodobenzoic acid typically involves multi-step processes that may include:

  • Halogenation: Starting from a precursor like benzoic acid or its derivatives, sequential halogenation can introduce bromine, chlorine, and iodine into the aromatic ring.
  • Substitution Reactions: Utilizing nucleophilic substitution methods to replace hydrogen atoms with the desired halogens.
  • Optimization Techniques: Employing techniques such as microwave-assisted synthesis or solvent-free conditions can enhance yields and reduce reaction times.

For example, a method might involve iodination followed by bromination and chlorination under controlled conditions to achieve the desired product with high purity and yield .

4-Bromo-2-chloro-5-iodobenzoic acid has various applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Used in biochemical assays and studies involving enzyme inhibition or receptor binding due to its structural characteristics.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Studies on the interactions of 4-Bromo-2-chloro-5-iodobenzoic acid with biological macromolecules (such as proteins or nucleic acids) are crucial for understanding its biological activity. These studies often involve:

  • Binding Affinity Measurements: Assessing how well the compound binds to target proteins or enzymes.
  • Structure-Activity Relationship Analysis: Investigating how variations in structure affect biological activity and interactions.

Several compounds share structural similarities with 4-Bromo-2-chloro-5-iodobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-chloro-5-fluorobenzoic acidC_{7}H_{3}BrClF_{O}_{2}Contains fluorine instead of iodine
5-Bromo-2-chlorobenzoic acidC_{7}H_{4}BrClO_{2}Different position of bromine
2-Chloro-5-bromobenzoic acidC_{7}H_{4}BrClO_{2}Chlorine at a different position

Uniqueness of 4-Bromo-2-chloro-5-iodobenzoic Acid

The unique combination of three different halogens (bromine, chlorine, and iodine) on the aromatic ring distinguishes 4-Bromo-2-chloro-5-iodobenzoic acid from other similar compounds. This specific arrangement allows for diverse reactivity patterns and potential applications not found in compounds with fewer or different halogens. The presence of iodine also contributes to its potential biological activity, making it a valuable compound for further research and application in medicinal chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

359.80497 g/mol

Monoisotopic Mass

359.80497 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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